7-[3-(2-Amino-2-oxoethoxy)phenyl]-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
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Overview
Description
7-[3-(CARBAMOYLMETHOXY)PHENYL]-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyridine core, a carbamoylmethoxy group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(CARBAMOYLMETHOXY)PHENYL]-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID typically involves multiple steps. One common approach is to start with the thieno[3,2-b]pyridine core and introduce the carbamoylmethoxy and fluorophenyl groups through a series of reactions. These reactions may include nucleophilic substitution, esterification, and amide formation. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and advanced purification techniques, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-[3-(CARBAMOYLMETHOXY)PHENYL]-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized thienopyridine derivatives.
Scientific Research Applications
7-[3-(CARBAMOYLMETHOXY)PHENYL]-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[3-(CARBAMOYLMETHOXY)PHENYL]-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 7-[3-(CARBAMOYLMETHOXY)PHENYL]-3-(4-METHOXYPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID
- 7-[3-(CARBAMOYLMETHOXY)PHENYL]-3-(4-CHLOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID
Uniqueness
The uniqueness of 7-[3-(CARBAMOYLMETHOXY)PHENYL]-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can influence its reactivity and interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H17FN2O5S |
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Molecular Weight |
440.4 g/mol |
IUPAC Name |
7-[3-(2-amino-2-oxoethoxy)phenyl]-3-(4-fluorophenyl)-5-oxo-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C22H17FN2O5S/c23-13-6-4-11(5-7-13)18-19-20(31-21(18)22(28)29)15(9-17(27)25-19)12-2-1-3-14(8-12)30-10-16(24)26/h1-8,15H,9-10H2,(H2,24,26)(H,25,27)(H,28,29) |
InChI Key |
DXYPUJLPGVUKES-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=C(S2)C(=O)O)C3=CC=C(C=C3)F)NC1=O)C4=CC(=CC=C4)OCC(=O)N |
Origin of Product |
United States |
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